molecular formula C20H19ClN2O3 B11706052 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- CAS No. 63329-98-6

2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo-

Cat. No.: B11706052
CAS No.: 63329-98-6
M. Wt: 370.8 g/mol
InChI Key: ACCPWCMNSHKILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Hexanamide Group: This step may involve amide bond formation using hexanoic acid derivatives and appropriate coupling reagents.

    Attachment of the 4-Chlorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Biological Pathways: Affecting cellular processes.

    Chemical Interactions: Reacting with other molecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Isoindole-2-hexanamide: Without the 4-chlorophenyl group.

    N-(4-Chlorophenyl)-1,3-dihydro-1,3-dioxo-isoindole: Without the hexanamide group.

Uniqueness

The presence of both the hexanamide and 4-chlorophenyl groups in 2H-Isoindole-2-hexanamide, N-(4-chlorophenyl)-1,3-dihydro-1,3-dioxo- makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

63329-98-6

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H19ClN2O3/c21-14-9-11-15(12-10-14)22-18(24)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24)

InChI Key

ACCPWCMNSHKILV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.